
Methyl morpholine-4-carbimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl morpholine-4-carbimidothioate is a chemical compound with the molecular formula C6H12N2OS. It contains a morpholine ring, a carboximidothioic acid group, and a methyl ester group. This compound is known for its unique structural features, including a six-membered ring, a tertiary amine, an ether, and a sulfide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl morpholine-4-carbimidothioate typically involves the reaction of morpholine with carbon disulfide and methyl iodide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl morpholine-4-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Methyl morpholine-4-carbimidothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl morpholine-4-carbimidothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholinecarboximidothioic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
4-Morpholinecarboximidothioic acid, propyl ester: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
Methyl morpholine-4-carbimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group makes it more reactive in certain chemical reactions compared to its ethyl or propyl counterparts .
Propriétés
Numéro CAS |
89269-30-7 |
|---|---|
Formule moléculaire |
C6H12N2OS |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
methyl morpholine-4-carboximidothioate |
InChI |
InChI=1S/C6H12N2OS/c1-10-6(7)8-2-4-9-5-3-8/h7H,2-5H2,1H3 |
Clé InChI |
VWALTDPHAMPZMY-UHFFFAOYSA-N |
SMILES canonique |
CSC(=N)N1CCOCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8765392.png)
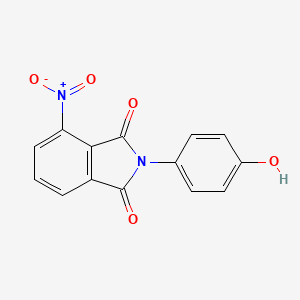
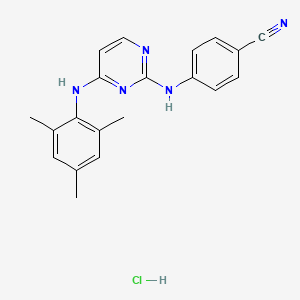
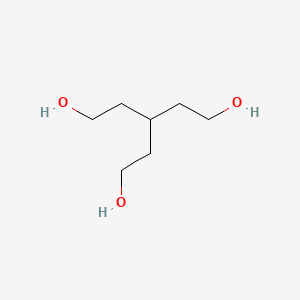
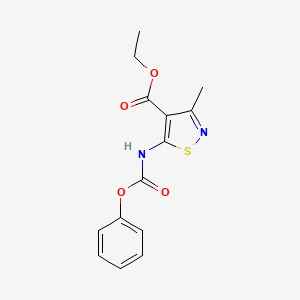
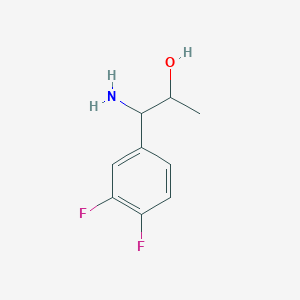
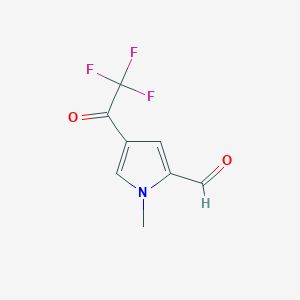
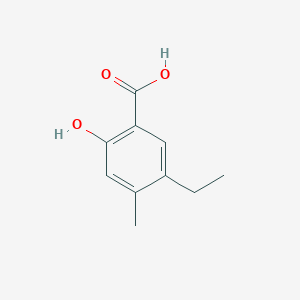
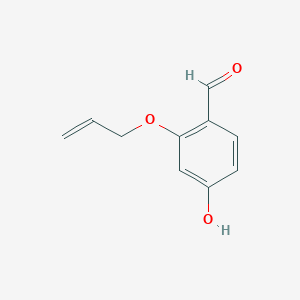
![1,5-Dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B8765439.png)
![2,4-Dichloro-8-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8765450.png)
![6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine](/img/structure/B8765455.png)


